molecular formula C10H9ClIN B6254750 6-chloro-1-methylquinolin-1-ium iodide CAS No. 32596-83-1

6-chloro-1-methylquinolin-1-ium iodide

Cat. No. B6254750
CAS RN: 32596-83-1
M. Wt: 305.5
InChI Key:
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Description

6-Chloro-1-methylquinolin-1-ium iodide, or 6-CMI, is a quinoline-based organoiodine compound used in a variety of scientific research applications. It is a colorless solid that has a melting point of 148-152 °C and a boiling point of 252-256 °C. 6-CMI is used in a variety of fields, including organic synthesis, biochemistry, and medicinal chemistry. It is also used in the synthesis of drugs and other bioactive compounds.

Scientific Research Applications

6-CMI is used in a variety of scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. It is used in the synthesis of drugs and other bioactive compounds. It is also used in the synthesis of quinoline-based compounds, which are used in the treatment of various diseases, such as cancer, malaria, and HIV. 6-CMI has also been used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and antimicrobial agents.

Mechanism of Action

6-CMI is an organoiodine compound, which means that it contains an iodine atom that is covalently bonded to an organic molecule. This iodine atom can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds. The iodine atom can also be used to activate a variety of other compounds, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMI have not been extensively studied. However, it is known that 6-CMI can be used to activate a variety of compounds, which can then be used to synthesize drugs and other bioactive compounds. It is also known that 6-CMI can be used to catalyze the formation of carbon-carbon bonds.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-CMI in lab experiments is that it is a relatively inexpensive and easily accessible reagent. It is also a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, 6-CMI is a toxic compound, and great care should be taken when handling it.

Future Directions

Given the potential applications of 6-CMI, there are a number of possible future directions for research. These include further investigation into the biochemical and physiological effects of 6-CMI, as well as the development of new methods for synthesizing and activating compounds using 6-CMI. Additionally, research could be conducted into the use of 6-CMI in the synthesis of drugs and other bioactive compounds. Finally, further research could be conducted into the use of 6-CMI as a catalyst for the formation of carbon-carbon bonds.

Synthesis Methods

6-CMI is synthesized via a two-step reaction, starting with the reaction of 1-methylquinolin-1-ium iodide with thionyl chloride. The reaction of 1-methylquinolin-1-ium iodide with thionyl chloride yields 6-chloro-1-methylquinolin-1-ium iodide:
1-methylquinolin-1-ium iodide + thionyl chloride → 6-chloro-1-methylquinolin-1-ium iodide + SO2 + HCl
The second step involves the reaction of 6-chloro-1-methylquinolin-1-ium iodide with sodium hydroxide, which yields 6-CMI:
6-chloro-1-methylquinolin-1-ium iodide + NaOH → 6-CMI + NaCl

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1-methylquinolin-1-ium iodide involves the reaction of 6-chloroquinoline with methyl iodide in the presence of a suitable base to form 6-chloro-1-methylquinoline. This intermediate is then quaternized with iodomethane to yield the final product, 6-chloro-1-methylquinolin-1-ium iodide.", "Starting Materials": [ "6-chloroquinoline", "methyl iodide", "suitable base", "iodomethane" ], "Reaction": [ "Step 1: 6-chloroquinoline is reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperature to form 6-chloro-1-methylquinoline.", "Step 2: The intermediate 6-chloro-1-methylquinoline is then quaternized with iodomethane in an aprotic solvent, such as acetonitrile or dimethylformamide, at room temperature to yield 6-chloro-1-methylquinolin-1-ium iodide.", "Step 3: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] }

CAS RN

32596-83-1

Product Name

6-chloro-1-methylquinolin-1-ium iodide

Molecular Formula

C10H9ClIN

Molecular Weight

305.5

Purity

95

Origin of Product

United States

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